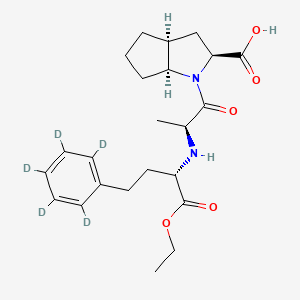
ラミニプリル-d5
説明
ラニプリル-d5は、アンジオテンシン変換酵素(ACE)阻害剤であるラニプリルの重水素標識誘導体です。この化合物は主に、ラニプリルの薬物動態と代謝経路を研究する科学研究で使用されています。 ラニプリル-d5の重水素原子は水素原子を置き換えており、質量分析やその他の分析技術における内部標準として役立ちます .
科学的研究の応用
Ramipril-d5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of Ramipril.
Metabolic Pathway Analysis: Helps in tracing the metabolic pathways of Ramipril in biological systems.
Drug Development: Used in the development of new ACE inhibitors and related compounds.
Biological Research: Employed in studies involving cardiovascular diseases, hypertension, and related conditions
準備方法
合成経路と反応条件
ラニプリル-d5の合成には、ラニプリル分子に重水素原子を組み込むことが含まれます。これは、以下の合成経路など、さまざまな経路によって達成できます。
水素-重水素交換: この方法は、特定の条件下で重水素化試薬を使用して、ラニプリル中の水素原子を重水素原子と交換することを含みます。
工業的生産方法
ラニプリル-d5の工業的生産は通常、重水素化された前駆体を用いた大規模合成を含みます。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 反応条件は、化合物中の重水素原子の完全性を維持するために注意深く制御されます .
化学反応の分析
反応の種類
ラニプリル-d5は、以下を含むさまざまな化学反応を起こします。
酸化: ラニプリル-d5は酸化されて、その活性代謝物であるラニプリラット-d5を形成することができます。
還元: 還元反応は、ラニプリル-d5をその前駆体形式に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物
ラニプリラット-d5: 酸化によって形成される活性代謝物。
重水素化前駆体: 還元または置換反応によって形成されます.
科学研究への応用
ラニプリル-d5は、その安定性と同位体標識のために科学研究で広く使用されています。その用途には、以下が含まれます。
薬物動態研究: 質量分析の内部標準として使用され、ラニプリルの薬物動態を研究します。
代謝経路分析: 生物学的システムにおけるラニプリルの代謝経路を追跡するのに役立ちます。
創薬: 新しいACE阻害剤および関連化合物の開発に使用されています。
作用機序
ラニプリル-d5は、ラニプリルと同様に、アンジオテンシン変換酵素(ACE)を阻害します。この酵素は、強力な血管収縮剤であるアンジオテンシンIをアンジオテンシンIIに変換する役割を果たします。ACEを阻害することで、ラニプリル-d5はアンジオテンシンIIのレベルを低下させ、血管拡張と血圧の低下をもたらします。 分子標的には、ACEとレニン-アンジオテンシン-アルドステロン系(RAAS)経路が含まれます .
類似化合物との比較
類似化合物
ラニプリル: ラニプリル-d5の非重水素化型。
エナラプリル: 作用機序が類似した別のACE阻害剤。
リシノプリル: 高血圧および心不全の治療に使用される長時間作用型ACE阻害剤.
ラニプリル-d5の独自性
ラニプリル-d5は、重水素標識により、分析研究において安定性が向上し、正確な定量が可能です。 これは、薬物動態および代謝研究において、非重水素化の対応物と比較して特に価値があります .
生物活性
Ramipril-d5 is a deuterated form of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The deuteration enhances the stability and analytical detection of the compound, making it valuable for pharmacokinetic studies. This article delves into the biological activity of Ramipril-d5, examining its pharmacodynamics, case studies, and relevant research findings.
Ramipril functions primarily by inhibiting the ACE enzyme, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, ramipril decreases the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced blood pressure, and decreased cardiac workload.
- IC50 Values : Ramipril has an IC50 value of approximately 5 nM for ACE inhibition . This potent inhibition contributes to its efficacy in managing hypertension.
- Pharmacokinetics : Ramipril is rapidly absorbed and converted to its active metabolite, ramiprilat. The half-life of ramiprilat varies based on dosage but can range from 13 to 36 hours , allowing for once-daily dosing .
Biological Activity and Effects
The biological activity of Ramipril-d5 reflects that of its parent compound, with some modifications due to deuteration. The following table summarizes key biological activities observed in studies involving ramipril:
Case Study 1: Microscopic Colitis Associated with Ramipril
A notable case involved a 74-year-old male experiencing severe diarrhea attributed to ramipril use. After initiating treatment with ramipril, the patient developed explosive diarrhea leading to significant distress. Upon discontinuation of ramipril, symptoms improved markedly within a week, highlighting the importance of monitoring gastrointestinal side effects associated with ACE inhibitors .
Case Study 2: Ramipril in Heart Failure Management
In the AIRE study, patients treated with ramipril after acute myocardial infarction showed a 27% reduction in all-cause mortality compared to those not treated with ACE inhibitors. This demonstrates the drug's efficacy not only in hypertension but also in improving outcomes post-myocardial infarction .
Research Findings
Recent studies have explored various aspects of Ramipril-d5's biological activity:
- Pharmacokinetics : Research indicates that the pharmacokinetic properties of Ramipril-d5 allow for enhanced stability during analysis, making it ideal for clinical studies assessing drug interactions and metabolic pathways .
- Neuroprotective Potential : A clinical trial suggested that ramipril could influence cognitive decline markers in at-risk populations for Alzheimer's disease, although further research is necessary to substantiate these findings .
- Adverse Effects Profile : While generally well-tolerated, adverse effects such as cough and gastrointestinal disturbances have been reported. Monitoring is essential when initiating therapy with ACE inhibitors like ramipril .
特性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-TUKWJDQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676129 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132661-86-9 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















